REACTION_CXSMILES
|
N[C:2]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].N([O-])=O.[Na+].Cl.C([O-])(=O)C.[K+].CCOC([S-])=[S:29].[K+]>O>[SH:29][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4,6.7,8.9|
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
ice
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
CCOC(=S)[S-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under cooling with ice
|
Type
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ADDITION
|
Details
|
while adding ice in order
|
Type
|
CUSTOM
|
Details
|
under 5° C
|
Type
|
TEMPERATURE
|
Details
|
cooling condition for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The water layer was separated
|
Type
|
ADDITION
|
Details
|
10% aqueous sodium hydroxide solution (30 ml) was added to the oily substance
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Furthermore, sodium hydrogen sulfite (4.0 g) was added to the mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixture of methanol (5 ml) and diisopropylether (80 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=C(C(=O)O)C=C(C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |